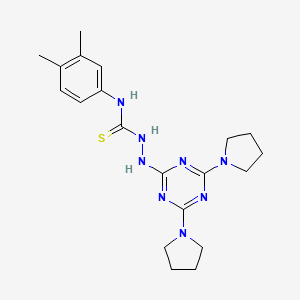
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide is a member of the hydrazinecarbothioamide family, which has been studied for its pharmacophoric properties and potential biological activities. These compounds are known for their antioxidant properties and have been tested as inhibitors of cell proliferation in cancer cell lines, such as MCF-7 breast cancer cells, showing activity comparable to Doxorubicin . Additionally, derivatives of this compound have been synthesized and evaluated for their antiviral activity against the yellow fever virus (YFV), demonstrating inhibitory activity at concentrations ≤10 mg/mL .
Synthesis Analysis
The synthesis of related N-(dimethylphenyl)hydrazinecarbothioamides involves a series of steps starting from different dimethylphenyl isothiocyanates to increase lipophilicity. The compounds are characterized by spectroscopy methods such as FT-IR, 1H-, and 13C-NMR, and their molecular structure is confirmed by X-ray diffraction . Another synthesis approach for similar triazine and pyrimidine derivatives includes the union of both heterocycles through a hydrazone moiety, which is incorporated into an acetyl group at the position 5 of a 1,3-dimethyl pyrimidine derivative, yielding the target compounds with excellent yields and good purities .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized for the first time by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. This structural information is crucial for understanding the interaction of these compounds with biological targets . The study of tautomerism of enhydrazine versus hydrazone derivatives is also significant as it can influence the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the synthesis and characterization suggest that these compounds can undergo further chemical transformations, which may be relevant for their biological activity or for the development of new derivatives with enhanced properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the antioxidant activity of the N-(dimethylphenyl)hydrazinecarbothioamides indicates that these compounds have the potential to neutralize free radicals, which is an important chemical property in the context of biological systems . The antiviral activity against YFV also suggests that these compounds can interact with biological systems without causing significant cytotoxicity, which is an important consideration for their physical and chemical behavior in a biological context .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8S/c1-14-7-8-16(13-15(14)2)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARNYPOCVISJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)
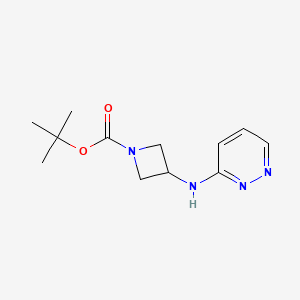
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)
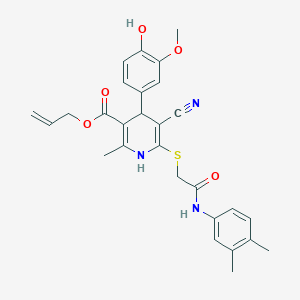
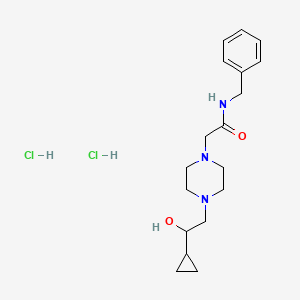
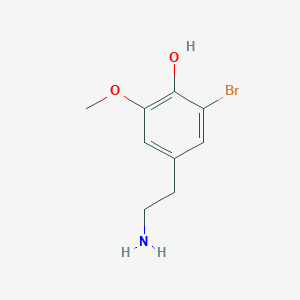
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)
![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)

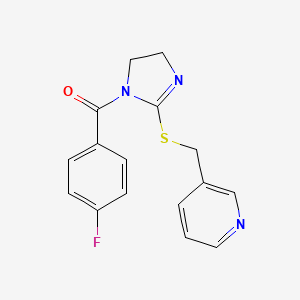
![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)
